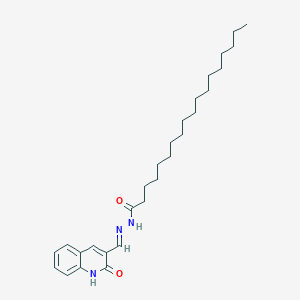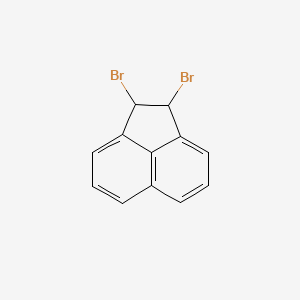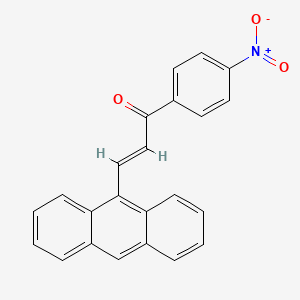
3-(9-Anthracenyl)-1-(4-nitrophenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(9-Anthracenyl)-1-(4-nitrophenyl)-2-propen-1-one is an organic compound that features both anthracene and nitrophenyl groups
Vorbereitungsmethoden
The synthesis of 3-(9-Anthracenyl)-1-(4-nitrophenyl)-2-propen-1-one typically involves the condensation of 9-anthracenecarboxaldehyde with 4-nitroacetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide or sodium hydroxide in an ethanol solution. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Analyse Chemischer Reaktionen
3-(9-Anthracenyl)-1-(4-nitrophenyl)-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of the corresponding amine.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the anthracene or nitrophenyl rings are substituted with various electrophiles.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment due to its ability to interact with biological macromolecules.
Industry: The compound’s unique optical properties are being investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of 3-(9-Anthracenyl)-1-(4-nitrophenyl)-2-propen-1-one involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. Additionally, its ability to generate reactive oxygen species (ROS) upon exposure to light makes it a potential candidate for photodynamic therapy.
Vergleich Mit ähnlichen Verbindungen
3-(9-Anthracenyl)-1-(4-nitrophenyl)-2-propen-1-one can be compared to other compounds with similar structures, such as:
3-(9-Anthracenyl)-1-phenyl-2-propen-1-one: Lacks the nitro group, which affects its reactivity and applications.
3-(9-Anthracenyl)-1-(4-methoxyphenyl)-2-propen-1-one: Contains a methoxy group instead of a nitro group, leading to different electronic properties and reactivity.
Eigenschaften
CAS-Nummer |
101467-84-9 |
|---|---|
Molekularformel |
C23H15NO3 |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
(E)-3-anthracen-9-yl-1-(4-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C23H15NO3/c25-23(16-9-11-19(12-10-16)24(26)27)14-13-22-20-7-3-1-5-17(20)15-18-6-2-4-8-21(18)22/h1-15H/b14-13+ |
InChI-Schlüssel |
CRLQJXFYAJZIER-BUHFOSPRSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=C/C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


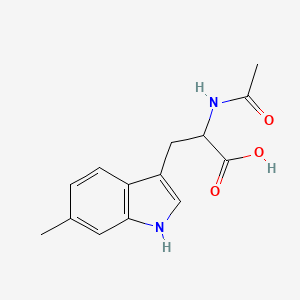
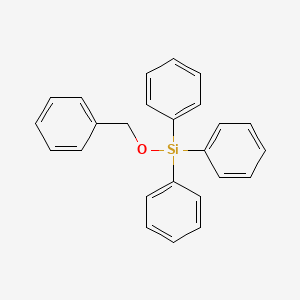



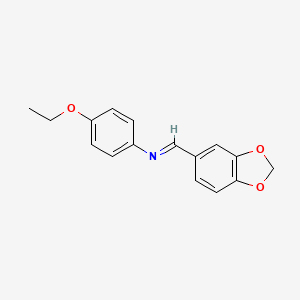

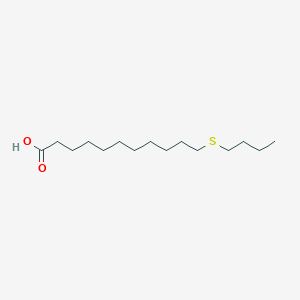

![2,2-diphenyl-N-{2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11953257.png)

